![molecular formula C10H18S2 B13093418 3-[(Pent-4-en-1-yl)sulfanyl]thiane CAS No. 61704-43-6](/img/structure/B13093418.png)
3-[(Pent-4-en-1-yl)sulfanyl]thiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pent-4-en-1-ylthio)tetrahydro-2H-thiopyran is an organic compound belonging to the class of thiopyrans. Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans but with a sulfur atom replacing one of the oxygen atoms. This compound is characterized by a tetrahydrothiopyran ring with a pent-4-en-1-ylthio substituent at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Intramolecular Dieckmann Condensation: One common method for synthesizing tetrahydrothiopyrans involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH).
Addition of Hydrogen Sulfide to Divinyl Ketones: Another method involves the double addition of hydrogen sulfide (H₂S) or sodium sulfide (Na₂S) to divinyl ketones.
Industrial Production Methods
Industrial production methods for 3-(Pent-4-en-1-ylthio)tetrahydro-2H-thiopyran are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Thiopyrans can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of thiopyrans can lead to the formation of thiols or thioethers. Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Thiopyrans can undergo nucleophilic substitution reactions, particularly at the sulfur atom. Halides and other electrophiles can be used as reagents in these reactions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: Halides, electrophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted thiopyrans
Aplicaciones Científicas De Investigación
3-(Pent-4-en-1-ylthio)tetrahydro-2H-thiopyran has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Pent-4-en-1-ylthio)tetrahydro-2H-thiopyran is not well-documented. like other thiopyrans, it is likely to interact with molecular targets through its sulfur atom, which can participate in various chemical reactions. The exact molecular targets and pathways involved would depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: A closely related compound used in similar applications.
3-Piperidinemethanol, 1-(tetrahydro-2H-thiopyran-4-yl): Another thiopyran derivative with potential biological activities.
Uniqueness
3-(Pent-4-en-1-ylthio)tetrahydro-2H-thiopyran is unique due to its specific substituent at the 3-position, which can impart distinct chemical and biological properties compared to other thiopyran derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
61704-43-6 |
|---|---|
Fórmula molecular |
C10H18S2 |
Peso molecular |
202.4 g/mol |
Nombre IUPAC |
3-pent-4-enylsulfanylthiane |
InChI |
InChI=1S/C10H18S2/c1-2-3-4-8-12-10-6-5-7-11-9-10/h2,10H,1,3-9H2 |
Clave InChI |
SCZZGFMXECLARJ-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCSC1CCCSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


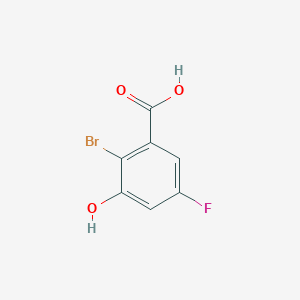
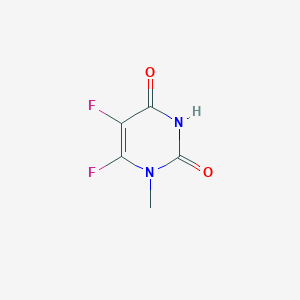
![2-[3-(3,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093352.png)


![7-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13093371.png)
![12-Pyridin-1-ium-1-yldodecyl 4-[4-(12-pyridin-1-ium-1-yldodecoxycarbonyl)phenyl]benzoate;dibromide](/img/structure/B13093374.png)
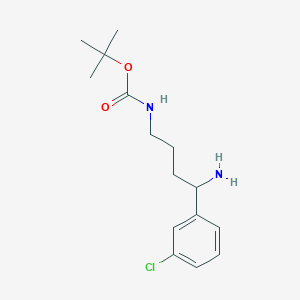
![4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13093379.png)
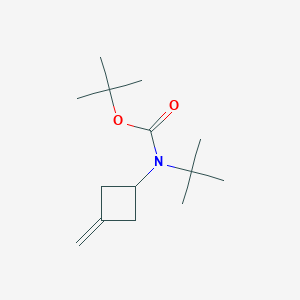
![3-Amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13093385.png)
![2,2'-Di(piperidin-1-yl)-[4,5'-bipyrimidine]-4',6(1H,3'H)-dione](/img/structure/B13093391.png)
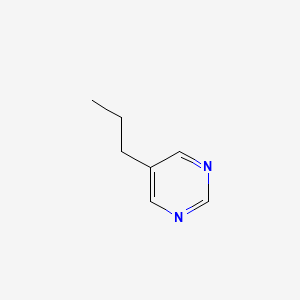
![1-((1R,2S,4S)-2-Hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl)-N-(2-(((1S,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl)methylsulfonamido)cyclohexyl)methanesulfonamide](/img/structure/B13093397.png)
